molecular formula C10H10O3 B1586482 Methyl 2,3-dihydrobenzofuran-5-carboxylate CAS No. 588702-80-1

Methyl 2,3-dihydrobenzofuran-5-carboxylate

Cat. No. B1586482
M. Wt: 178.18 g/mol
InChI Key: QPGLJPYOFQPEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dihydrobenzofuran-5-carboxylate (MDBF-5-C) is a heterocyclic compound with a molecular weight of 218.27 g/mol. It is a member of the benzofuran family, which is a class of organic compounds that contain a benzene ring fused to a five-membered ring. MDBF-5-C has numerous applications in the scientific research field, ranging from synthesis to biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques

Methyl 2,3-dihydrobenzofuran-5-carboxylate is involved in various synthesis techniques. For instance, it plays a role in the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids, achieved through electrochemical aryl radical generation and cyclization followed by carboxylation of 2-allyloxybromobenzenes (Senboku, Michinishi, & Hara, 2011). Additionally, it is used in the synthesis of furo[2,3-b]pyridines, as demonstrated in a study where 4,5-dibenzoyl-1H-pyrrole-2,3-diones reacted with methyl 5-aminofuran-2-carboxylate (Antonov, Dmitriev, & Maslivets, 2021).

Biological Applications

Methyl 2,3-dihydrobenzofuran-5-carboxylate derivatives have shown potential in biological applications. For example, dihydrobenzofuran lignans derived from it have been evaluated for antitumor activity, exhibiting promising results against leukemia and breast cancer cell lines (Pieters et al., 1999). These lignans represent a new class of antimitotic and potential antitumor agents that inhibit tubulin polymerization.

Antimicrobial Properties

Research has also investigated the antimicrobial properties of compounds derived from methyl 2,3-dihydrobenzofuran-5-carboxylate. For instance, a study on thiazolo[4,5-d]pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate showed significant inhibitory effect against certain Gram-positive bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).

Anti-Inflammatory and Antiangiogenic Effects

In the realm of anti-inflammatory research, a series of 2,3-dihydrobenzofuran-5-acetic acids and related compounds were prepared, with some showing potent anti-inflammatory activity in preliminary screening tests (Hirose, Kuriyama, Kato, & Toyoshima, 1976). Furthermore, synthetic dihydrobenzofuran lignans displayed pronounced antiangiogenic activity in the chorioallantoic membrane assay (Apers et al., 2002).

Synthesis of Dihydrobenzofuran-Based Scaffolds

Methyl 2,3-dihydrobenzofuran-5-carboxylate is also pivotal in synthesizing complex molecular structures. A biocatalytic strategy for synthesizing stereochemically rich 2,3-dihydrobenzofurans, demonstrating high diastereo- and enantioselectivity, was reported, expanding the biocatalytic toolbox for asymmetric C-C bond transformations (Vargas, Khade, Zhang, & Fasan, 2019).

properties

IUPAC Name

methyl 2,3-dihydro-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGLJPYOFQPEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384894
Record name methyl 2,3-dihydrobenzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydrobenzofuran-5-carboxylate

CAS RN

588702-80-1
Record name methyl 2,3-dihydrobenzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-dihydrobenzofuran-5-carboxylic acid (3.96 g, 24.1 mmol) in MeOH (200 mL) is added concentrated sulfuric acid (0.5 mL). The mixture is heated to reflux for 24 h. The mixture is cooled to rt, followed by the addition of solid sodium bicarbonate. The reaction mixture is concentrated in vacuo, and the remaining residue is partitioned between EtOAc and water. The aqueous layer is extracted with EtOAc, and the combined organic layers are dried (MgSO4), filtered and concentrated in vacuo to afford 4.22 g (98%) of methyl 2,3-dihydrobenzofuran-5-carboxylate as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.93-7.89, 6.82, 4.69, 3.86, 3.28.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dihydrobenzofuran-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dihydrobenzofuran-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,3-dihydrobenzofuran-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3-dihydrobenzofuran-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2,3-dihydrobenzofuran-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3-dihydrobenzofuran-5-carboxylate

Citations

For This Compound
8
Citations
RV Astakala, G Preet, R Ebel, M Jaspars - Molbank, 2023 - mdpi.com
Microorganisms are an important source of compounds that are pharmaceutically active, both as leads and as scaffolds for synthesis. Often, interesting chemistry is uncovered by …
Number of citations: 6 www.mdpi.com
Y Zhang, S El Sayed, L Kang, M Sanger… - Angewandte Chemie …, 2023 - Wiley Online Library
Ruthenium nanoparticles (NPs) immobilized on an amine‐functionalized polymer‐grafted silica support act as adaptive catalysts for the hydrogenation of bicyclic heteroaromatics. …
Number of citations: 7 onlinelibrary.wiley.com
Q Jia, PY Yang, X Zhang, SJ Song, XX Huang - Fitoterapia, 2023 - Elsevier
In this study, eight new natural products were isolated from the leaves of Picrasma quassioides. Spectroscopic techniques were used for the elucidation of their planar structures. Their …
Number of citations: 3 www.sciencedirect.com
E Bębenek, E Chrobak, M Kadela-Tomanek - Molbank, 2023 - mdpi.com
28-Acetylbetulin is a good starting compound for the synthesis of 3- or 3,28-substituted betulin derivatives with biological activity. The final product of the reaction of 28-acetylbetulin and …
Number of citations: 3 www.mdpi.com
T Baba, N Yoshinari - Molbank, 2023 - mdpi.com
A new dinuclear gold(I) complex, possessing a bridging diphosphine ligand (1,2-bis(diphenylphosphino)ethane) and two terminal thiol ligands (1-thioglycerol), was synthesized and …
Number of citations: 3 www.mdpi.com
G Zhao, B Wang, W Yang, H Ren - European Journal of …, 2012 - Wiley Online Library
A Lewis‐acid‐promoted approach to the synthesis of highly functionalized dihydrobenzofuran derivatives was developed. A diverse range of functional groups are tolerated in this type …
G Zhang, X Pan, B Yang, L Li, Z Liu - Journal of Natural Products, 2022 - ACS Publications
The first asymmetric total synthesis of (−)-eurothiocin A was achieved in 14 linear steps with 2% overall yield from the commercially available materials. A Sharpless asymmetric …
Number of citations: 2 pubs.acs.org
XX Wu, A Liu, M Mou, H Chen… - The Journal of Organic …, 2018 - ACS Publications
A novel palladium-catalyzed cascade carbopalladation/phenol dearomatization reaction has been achieved. The process provides a variety of indolone-, dihydrobenzofuran-, …
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.